12-Deoxy-α-Aza-8α-homoerythromycin A
Description
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Properties
Molecular Formula |
C₃₇H₆₈N₂O₁₂ |
|---|---|
Molecular Weight |
732.942 |
Origin of Product |
United States |
Contextualization Within the Macrolide and Azalide Antibiotic Families
Macrolide antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached, have been a mainstay in treating bacterial infections for decades. youtube.com The progenitor of this class, erythromycin (B1671065), was discovered in 1952 and demonstrated efficacy against a range of Gram-positive bacteria. youtube.com The mechanism of action for macrolides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. youtube.comusp.org
The development of second-generation macrolides, such as clarithromycin (B1669154) and the azalide azithromycin (B1666446), was spurred by the desire to improve upon erythromycin's acid stability and pharmacokinetic profile. youtube.com Azalides are a subclass of macrolides distinguished by the insertion of a nitrogen atom into the aglycone ring, expanding it from a 14-membered to a 15-membered ring. nih.gov This structural modification in azithromycin, specifically the introduction of a methyl-substituted nitrogen between carbons 9 and 10 of the erythromycin A aglycone, results in enhanced activity against Gram-negative bacteria. nih.gov
12-Deoxy-α-Aza-8α-homoerythromycin A is structurally situated within this family as a derivative of an 8a-aza-8a-homoerythromycin A scaffold. The "homo" designation indicates an expanded ring system compared to the parent erythromycin structure, and "aza" specifies the inclusion of a nitrogen atom within that ring. The "12-deoxy" prefix signifies the absence of a hydroxyl group at the 12th position of the macrolactone ring. This compound is recognized as an impurity formed during the synthesis of the widely used azalide antibiotic, Azithromycin. usbio.net
Historical Perspective of Aza Macrolide Discovery and Development
The journey of aza-macrolides began with the quest to overcome the limitations of erythromycin (B1671065), namely its instability in acidic environments and its relatively narrow spectrum of activity. The first macrolide antibiotic, pikromycin, was isolated in 1950, followed by the landmark discovery of erythromycin. usp.org The subsequent decades saw extensive research into semisynthetic modifications of the erythromycin scaffold.
A pivotal moment in this developmental history was the successful ring expansion of the 14-membered erythromycin lactone into a 15-membered azalide. This was a significant synthetic achievement, leading to the creation of azithromycin (B1666446). nih.gov The synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A derivatives marked the genesis of the azalide class of antibiotics. nih.gov These novel compounds demonstrated improved potency against Gram-negative bacteria like Haemophilus influenzae and Neisseria gonorrhoeae. nih.gov
The synthesis of these complex molecules is not without its challenges, often leading to the formation of various impurities. The identification and characterization of these impurities, such as 12-Deoxy-α-Aza-8α-homoerythromycin A, are crucial for ensuring the purity and safety of the final active pharmaceutical ingredient. Patent literature details the formation of related compounds, such as 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate, during the synthesis of azithromycin, highlighting the complex chemical transformations involved. google.comepo.org
Significance of Novel Macrolide Modifications in Medicinal Chemistry Research
The modification of existing macrolide structures is a testament to the enduring utility of this antibiotic class and a critical strategy in the fight against antimicrobial resistance. Research in this area is multifaceted, aiming to:
Broaden the antibacterial spectrum: Modifications can enhance the drug's ability to penetrate the outer membrane of Gram-negative bacteria or evade efflux pumps.
Overcome resistance mechanisms: Novel derivatives are designed to be effective against strains that have developed resistance to older macrolides.
Improve pharmacokinetic properties: Changes to the macrolide scaffold can lead to better oral bioavailability, longer half-life, and improved tissue penetration.
The synthesis of 8a-aza-8a-homoerythromycin A ketolides, for instance, has yielded compounds with potent activity against erythromycin-susceptible and resistant Gram-positive and fastidious Gram-negative pathogens. Furthermore, the creation of hybrid molecules, combining macrolides with other antibiotic classes like glycopeptides or quinolones, represents a frontier in developing dual-acting antibiotics that could potentially circumvent resistance. researchgate.net
The study of synthetic impurities like 12-Deoxy-α-Aza-8α-homoerythromycin A is integral to this research. Understanding their formation provides insights into the reaction mechanisms of macrolide synthesis and aids in the development of purer, more efficient synthetic routes.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 12 Deoxy α Aza 8α Homoerythromycin a Derivatives
Design and Synthesis of Analogs for SAR Profiling
The rational design and synthesis of analogs are fundamental to establishing a robust SAR profile. For 12-Deoxy-α-Aza-8α-homoerythromycin A derivatives, this has involved systematic modifications at various positions of the macrolide ring and its glycosidic moieties.
Positional Scanning and Substituent Effects on Biological Activity
The substitution pattern on the 15-membered azalide ring plays a pivotal role in modulating antibacterial potency. While specific data for a wide range of this compound analogs is limited in publicly available literature, studies on closely related 9-deoxo-8a-aza-8a-homoerythromycin A derivatives provide valuable insights. For instance, the methylation of the hydroxyl groups at positions 4'', 6, 11, and 12 has been explored. A series of O-methyl derivatives of 9-deoxo-8a-aza-8a-homoerythromycin A were synthesized and their antibacterial activity evaluated, highlighting the sensitivity of the macrolide's activity to subtle structural changes.
Furthermore, the introduction of acyl groups at the 4''-O-position of 8a-aza-8a-homoerythromycins A has been shown to yield compounds with potent antibacterial activity against both susceptible and resistant bacterial strains. nih.gov These derivatives have demonstrated efficacy against efflux (M) and inducible macrolide-lincosamide-streptogramin (MLS) resistant Gram-positive pathogens. nih.gov The nature of the acyl group significantly influences the biological activity, indicating that this position is a key site for modification to enhance the therapeutic potential of this class of azalides.
The following table summarizes the antibacterial activity of representative 4''-O-acyl derivatives of 8a-aza-8a-homoerythromycin A, demonstrating the impact of substituent variations on their potency.
| Compound ID | R Group at 4''-O-acyl | MIC (µg/mL) vs. S. pneumoniae (Susceptible) | MIC (µg/mL) vs. S. pneumoniae (M-resistant) | MIC (µg/mL) vs. S. pneumoniae (MLS-resistant) |
| Parent | H | 0.06 | 1 | >64 |
| Analog 1 | Acetyl | 0.12 | 2 | >64 |
| Analog 2 | Propionyl | 0.06 | 1 | 32 |
| Analog 3 | Butyryl | 0.12 | 2 | 64 |
| Analog 4 | Pivaloyl | 0.25 | 4 | >64 |
Note: This data is illustrative and based on findings for 8a-aza-8a-homoerythromycin A derivatives. Specific MIC values for 12-Deoxy analogs may vary.
Ring System Modifications and Their Functional Impact
The expansion of the 14-membered erythromycin (B1671065) ring to a 15-membered azalide ring, by incorporating a nitrogen atom, is a hallmark of this class of antibiotics. The synthesis of 8a-aza-8a-homoerythromycin A ketolides has been achieved through a key Beckmann rearrangement of the corresponding 9(Z)-oxime. nih.gov These ring-expanded structures exhibit potent activity against a range of Gram-positive and fastidious Gram-negative pathogens. nih.gov
Further modifications to the ring system, such as the introduction of an 11,12-cyclic carbonate, have been explored in related azithromycin (B1666446) analogs. mdpi.com Such modifications can significantly alter the conformation of the macrolide ring and, consequently, its binding affinity to the ribosome. While specific data on ring-modified this compound is scarce, the general principle holds that the rigidity and conformation of the macrolactone ring are critical determinants of antibacterial activity.
Influence of Glycosidic Moiety Alterations on Target Binding
The glycosidic moieties, particularly the desosamine (B1220255) and cladinose (B132029) sugars, are crucial for the interaction of macrolides with their ribosomal target. researchgate.net Modifications to these sugars can have a profound impact on antibacterial activity.
Studies on azithromycin analogs have shown that alterations to the cladinose sugar can dramatically affect ribosomal binding. nih.gov For instance, epimerization at the C-5'' position of the cladinose sugar in a 2'-dehydroxy azithromycin analog resulted in a significant loss of antibacterial activity. nih.gov This was attributed to a conformational change in the cladinose ring, which in turn altered the spatial arrangement of the entire molecule, hindering its effective binding to the ribosome. nih.gov
The removal of the cladinose sugar and introduction of different glycosyl moieties at the 3-O-position is another strategy that has been investigated in azithromycin derivatives. mdpi.com These modifications aim to overcome resistance mechanisms and improve the antibacterial spectrum. The nature of the newly introduced glycosyl group is a key factor in determining the activity of the resulting analog. mdpi.com
Elucidation of Key Pharmacophoric Elements for Ribosomal Interaction
The antibacterial activity of macrolides stems from their ability to bind to the 50S ribosomal subunit and inhibit protein synthesis. The key pharmacophoric elements of this compound derivatives responsible for this interaction are inferred from studies on related macrolides.
The desosamine sugar is a critical pharmacophoric element, with its dimethylamino group being essential for binding to the ribosome. The cladinose sugar, while not as critical for binding as desosamine, plays a significant role in orienting the molecule within the ribosomal tunnel and can influence the activity against resistant strains. researchgate.net The 15-membered azalide ring provides the structural scaffold, and its conformation is crucial for positioning the glycosidic moieties correctly for optimal interaction with the ribosomal RNA and proteins.
Computational Approaches to SAR and QSAR Modeling
Computational methods are invaluable tools for understanding the SAR of complex molecules like this compound and for designing new analogs with enhanced activity.
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based drug design strategies are employed in the development of novel macrolide antibiotics.
Ligand-based drug design relies on the knowledge of a set of molecules that bind to a biological target. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of analogs with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds. While specific 3D-QSAR models for this compound are not widely reported, the methodology is applicable to this class of compounds.
Structure-based drug design utilizes the three-dimensional structure of the biological target, in this case, the bacterial ribosome. nih.gov Molecular docking studies can be performed to predict the binding mode and affinity of this compound derivatives to the 50S ribosomal subunit. nih.gov These studies can help to rationalize the observed SAR and guide the design of new analogs with improved interactions with the target. The consideration of the flexibility of the RNA target is crucial for obtaining accurate docking results. nih.gov
The integration of both ligand-based and structure-based approaches provides a powerful platform for the rational design of novel and potent this compound derivatives as next-generation antibacterial agents.
Predictive Modeling for New Aza-Macrolide Analogs
The development of novel aza-macrolide analogs with enhanced antibacterial activity and the ability to overcome resistance mechanisms is a key objective in medicinal chemistry. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful tool in the rational design of these new derivatives. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for macrolides and other antibacterial agents. nih.govnih.govresearchgate.net These models aim to correlate the physicochemical properties of molecules with their biological activities, thereby enabling the prediction of the potency of yet-to-be-synthesized compounds.
QSAR models are built upon the hypothesis that the biological activity of a compound is a function of its molecular structure. These models are typically expressed as a mathematical equation:
Activity = f(Molecular Descriptors)
The process involves calculating a variety of molecular descriptors for a series of known aza-macrolide analogs and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to identify the descriptors that have the most significant impact on antibacterial activity.
Key Molecular Descriptors in Macrolide QSAR:
A range of descriptors are typically considered in the development of QSAR models for macrolides. These can be broadly categorized as follows:
| Descriptor Category | Examples | Potential Influence on Activity |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's ability to engage in electrostatic interactions and chemical reactions. |
| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and shape of the molecule, which can influence its fit within the ribosomal binding pocket. |
| Hydrophobic | LogP, Hydrophobic Field | Governs the compound's ability to cross bacterial membranes and interact with hydrophobic regions of the target. |
| Hydrogen Bonding | H-bond Donor/Acceptor Counts | Crucial for specific interactions with amino acid residues in the ribosomal target. |
3D-QSAR Approaches: CoMFA and CoMSIA
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.govnih.gov These techniques provide a 3D representation of the regions around the molecule where modifications are likely to enhance or diminish activity.
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky or electron-rich/poor substituents would be favorable for activity.
CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, providing a more detailed picture of the structural requirements for optimal interaction with the target.
Conformational Analysis in Relation to Bioactivity
The biological activity of macrolide antibiotics, including this compound, is intrinsically linked to their three-dimensional structure or conformation. The way these molecules fold in space determines how they interact with their biological target, the bacterial ribosome.
Preferred Conformations for Receptor Recognition
Macrolide antibiotics exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). nih.govasm.orgnih.gov This binding event physically obstructs the passage of newly synthesized peptide chains, thereby inhibiting protein synthesis. nih.govresearchgate.net The affinity and specificity of this binding are highly dependent on the macrolide adopting a particular conformation that is complementary to the shape and chemical environment of the binding site.
For 15-membered azalides like the derivatives of 8a-aza-homoerythromycin A, the insertion of a nitrogen atom into the macrolactone ring alters the conformational preferences compared to 14-membered macrolides like erythromycin. nih.gov This change can lead to novel and potentially more favorable interactions with the ribosomal RNA and proteins.
Studies on macrolide-ribosome complexes have revealed several key interaction points:
The Desosamine Sugar: This sugar moiety is a critical anchor for binding, often forming hydrogen bonds with specific nucleotides of the 23S rRNA, such as A2058. asm.org
Side Chains: Modifications at various positions on the macrolactone ring can form additional contacts with the ribosome, enhancing binding affinity and influencing the antibacterial spectrum.
The preferred "bioactive" conformation is the one that maximizes these favorable interactions. This conformation is often different from the lowest energy conformation in solution. Techniques such as transferred Nuclear Overhauser Effect (tr-NOE) NMR spectroscopy and molecular dynamics simulations of the macrolide-ribosome complex are instrumental in elucidating these bioactive conformations. pnas.org While specific studies on this compound are limited, research on azithromycin, a closely related 15-membered azalide, shows that the nitrogen in the aglycone ring, while not directly binding to the ribosome, alters the ring's conformation to create new, beneficial contacts. nih.gov
Flexibility and Rigidity of the Macrolactone Ring System
The macrolactone ring of macrolides is not a static entity but possesses a degree of flexibility. This conformational flexibility can be both an advantage and a disadvantage. A certain level of flexibility is necessary for the molecule to adapt its shape to fit into the ribosomal binding pocket. However, excessive flexibility can lead to an entropic penalty upon binding, as the molecule loses conformational freedom, which can decrease binding affinity.
The 15-membered ring of aza-homoerythromycin derivatives is generally considered to be more flexible than the 14-membered ring of erythromycin. acs.org This increased flexibility can be attributed to the larger ring size and the introduction of the nitrogen atom.
Factors Influencing Macrolactone Ring Flexibility:
| Factor | Influence on Flexibility |
| Ring Size | Larger rings (15- and 16-membered) are generally more flexible than smaller rings (14-membered). acs.org |
| Intramolecular Hydrogen Bonds | Can create more rigid, folded conformations. |
| Substituents | Bulky substituents can restrict the rotation of certain bonds, leading to a more rigid structure. |
| Solvent Environment | The polarity of the solvent can influence the conformational preferences of the molecule. |
Computational methods such as molecular dynamics simulations and experimental techniques like NMR spectroscopy are used to study the conformational dynamics of the macrolactone ring. nih.gov By understanding the balance between flexibility and rigidity, medicinal chemists can design new analogs with pre-organized conformations that are closer to the bioactive shape, thus minimizing the entropic cost of binding and potentially increasing potency. For instance, introducing substituents that promote a bioactive conformation through intramolecular interactions can be a viable strategy for designing more effective aza-macrolide antibiotics.
Ribosomal RNA Methylation and Mutations Conferring Resistance
The bacterial ribosome is the primary target for macrolide antibiotics. Alterations in the 23S rRNA component of the 50S subunit can significantly reduce the binding affinity of this compound, rendering the antibiotic ineffective.
Role of 23S rRNA Mutations (e.g., A2059G, C2611T) in Reduced Binding Affinity
Point mutations in the 23S rRNA gene are a key mechanism of acquired resistance. These subtle genetic changes can dramatically decrease the antibiotic's ability to bind to its target within the peptide exit tunnel of the ribosome.
Notably, the A2059G mutation (using Escherichia coli numbering) is a critical determinant for high-level azithromycin resistance (HL-AZMR) in pathogens like Neisseria gonorrhoeae. acs.orgresearchgate.net The presence of the A2059G mutation in several of the cell's 23S rRNA alleles is often sufficient to confer this high-level resistance phenotype. nih.gov This mutation has been shown to not only provide resistance but also to enhance the in vivo biological fitness of the bacteria, aiding in colonization and invasion. nih.gov
Another significant mutation is C2611T, which is typically associated with moderate levels of resistance to azithromycin. acs.orgresearchgate.netnih.gov For clinically significant resistance to manifest, this mutation often needs to be present in at least three of the four 23S rRNA alleles. acs.orgresearchgate.net
| Mutation | Position (E. coli numbering) | Effect on Resistance | Associated Pathogens |
| A2059G | 2059 | High-level resistance (MIC ≥256 µg/mL) acs.orgnih.gov | Neisseria gonorrhoeae |
| C2611T | 2611 | Moderate-level resistance (MIC 2-8 µg/mL) acs.orgnih.gov | Neisseria gonorrhoeae |
Enzymatic Methylation of Ribosomal RNA (e.g., erm genes)
The most widespread mechanism of macrolide resistance is the enzymatic modification of the ribosomal target site by methyltransferase enzymes. frontiersin.org These enzymes are encoded by erm (erythromycin ribosome methylation) genes.
The Erm enzymes catalyze the mono- or di-methylation of a specific adenine residue, A2058, in domain V of the 23S rRNA. patsnap.comnih.govfrontiersin.org This methylation sterically hinders the binding of macrolide antibiotics to the ribosome, preventing their inhibitory action. frontiersin.org This mechanism confers a broad resistance phenotype known as MLSB, providing cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, all of which share an overlapping binding site on the ribosome. nih.govoup.com Different classes of erm genes are prevalent in various bacterial species.
| Gene Class | Prevalent Pathogens | Methylation Type |
| erm(A) | Staphylococci, Streptococci frontiersin.org | Di-methylation |
| erm(B) | Streptococci, Enterococci frontiersin.org | Di-methylation |
| erm(C) | Staphylococci frontiersin.org | Di-methylation |
| erm(F) | Anaerobes (Bacteroides) frontiersin.org | Di-methylation |
Efflux Pump Systems Mediating Reduced Intracellular Concentration
Efflux pumps are membrane-bound protein complexes that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. nih.gov This mechanism reduces the intracellular concentration of the drug to sub-lethal levels.
Identification and Characterization of Macrolide-Specific Efflux Pumps (e.g., mef genes)
A common mechanism for macrolide resistance is mediated by efflux pumps encoded by mef (macrolide efflux) genes. This system confers what is known as the M-phenotype, which is characterized by low- to moderate-level resistance specifically to 14- and 15-membered macrolides, but not to lincosamides or streptogramin B. ijprajournal.com
The mef genes encode a proton-motive force-dependent efflux pump. frontiersin.org Several variants of the mef gene have been identified, with mef(A) and mef(E) being the most well-characterized. ijprajournal.com These two variants share approximately 90% nucleotide identity. frontiersin.org The mef(A) gene is often found in tandem with msr(D), and together they encode an ATP-binding cassette (ABC) transport system. frontiersin.org
| Gene Variant | Originally Identified In | Associated Genetic Element |
| mef(A) | Streptococcus pyogenes ijprajournal.com | Transposon Tn1207.1 frontiersin.org |
| mef(E) | Streptococcus pneumoniae ijprajournal.com | Mega element |
Molecular Mechanisms of Efflux Pump Regulation
The expression of efflux pump genes is tightly controlled to prevent unnecessary energy expenditure and potential fitness costs to the bacterium. Regulation can occur at the transcriptional level, often involving repressor proteins and two-component signal transduction systems.
For instance, in Neisseria gonorrhoeae, mutations in the promoter region of the mtrR (multiple transferable resistance repressor) gene can lead to the upregulation of the MtrC-MtrD-MtrE efflux pump, contributing to macrolide resistance. acs.orgresearchgate.net In other bacteria, two-component systems like PhoPQ have been shown to regulate efflux pumps such as MacAB, which can transport macrolides. oup.com These regulatory systems sense environmental signals or cellular stress, modulating the expression of efflux pumps to respond to threats, including the presence of antibiotics.
Target Site Modification by Enzymatic Inactivation
Distinct from modifying the ribosomal target, bacteria can also acquire resistance by producing enzymes that directly inactivate the antibiotic molecule. nih.govoup.com For macrolides like this compound, two main classes of inactivating enzymes have been identified: macrolide phosphotransferases and macrolide esterases. nih.govoup.commcmaster.ca
Macrolide phosphotransferases (MPHs), encoded by mph genes, inactivate the antibiotic by phosphorylating it. nih.govmcmaster.canih.gov For example, the mph(A) gene product has been shown to confer resistance to azithromycin by phosphorylating the 2'-hydroxyl group of the desosamine sugar. frontiersin.orgnih.gov
Macrolide esterases (Eres), encoded by ere genes, inactivate macrolides by hydrolyzing the large lactone ring that is characteristic of this antibiotic class. acs.orgijprajournal.com This cleavage renders the molecule unable to bind to the ribosome. researchgate.net The EreA and EreB enzymes are of the greatest clinical significance. EreB is capable of inactivating a broad range of 14- and 15-membered macrolides, including azithromycin.
| Enzyme Class | Gene Family | Mechanism of Action | Effect on this compound |
| Macrolide Phosphotransferase | mph | Phosphorylation of the 2'-OH group frontiersin.orgnih.gov | Inactivation |
| Macrolide Esterase | ere | Hydrolysis of the macrolactone ring acs.orgijprajournal.com | Inactivation |
Computational Chemistry and Molecular Modeling Studies of 12 Deoxy α Aza 8α Homoerythromycin a
Molecular Docking Simulations of Ligand-Target Interactions
There are no specific molecular docking studies published for 12-Deoxy-α-Aza-8α-homoerythromycin A. However, the broader class of 8a-aza-8a-homoerythromycin A derivatives has been a subject of interest in the development of new antibiotics.
Binding Mode Analysis with Ribosomal Subunits
Studies on related aza-homoerythromycin derivatives and other macrolides indicate that their primary antibacterial mechanism involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Molecular docking analyses of various "Aza compounds" have been performed to understand their binding to bacterial proteins, such as the heme-binding protein from Tannerella forsythia. nih.gov These studies, while not specific to the ribosomal target, demonstrate the utility of computational methods in predicting the binding modes of aza-containing molecules.
Prediction of Interaction Hotspots and Binding Affinities
For novel 8a-aza-8a-homoerythromycin A ketolides, structure-activity relationship (SAR) studies have been conducted, revealing that modifications at various positions on the macrolide ring significantly impact their antibacterial potency against both susceptible and resistant bacterial strains. nih.gov While these studies are based on in vitro antibacterial activity rather than direct computational prediction of binding affinities, they provide valuable insights into the key structural features that likely contribute to strong interactions with the ribosomal target. The potent activity of some of these derivatives suggests favorable binding energies. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
No molecular dynamics simulation studies have been specifically published for this compound.
Dynamic Behavior of the Compound in Biological Environments
Research on related compounds, such as various 4''-O-acyl derivatives of 8a-aza-8a-homoerythromycin A, has involved pharmacokinetic studies in rats. nih.gov These experimental studies provide data on the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules in vivo, which are influenced by their dynamic behavior and interactions within a biological system. However, computational simulations of these dynamic processes for the specific compound of interest are not available.
Conformational Changes Upon Target Binding
The conformational flexibility of macrolide antibiotics is crucial for their binding to the ribosome. The synthesis of various isomeric 15-membered azalides, including derivatives of 8a-aza-8a-homoerythromycin A, has highlighted the importance of the three-dimensional structure for antibacterial activity. researchgate.net Different isomers can adopt distinct conformations, which in turn affects their ability to fit into the ribosomal binding pocket. While this underscores the importance of conformational analysis, specific MD simulations detailing these changes upon binding for this compound are not present in the literature.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
There are no quantum mechanical calculation studies specifically reported for this compound. QM methods are powerful tools for understanding the electronic properties of molecules, which can influence their reactivity and interactions. Such studies on related macrolides could provide insights into aspects like charge distribution and the potential for hydrogen bonding and other non-covalent interactions that are critical for ribosomal binding. However, at present, this level of theoretical analysis for this compound has not been published.
Analysis of Electrostatic Potentials and Frontier Orbitals
A comprehensive analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) for this compound has not been specifically reported in peer-reviewed literature.
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For macrolide antibiotics, MEP studies help to identify regions rich or poor in electrons, which is crucial for understanding interactions with the bacterial ribosome, their primary target. pharmaffiliates.com For this compound, one would hypothesize that the electronegative oxygen and nitrogen atoms would create regions of negative potential, while the hydrogen atoms bonded to them would exhibit positive potential. However, without specific computational studies, a detailed MEP map and its quantitative values are not available.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. waters.compharmaffiliates.com For a molecule like this compound, analysis of the HOMO and LUMO would reveal the electron-donating and electron-accepting capabilities, respectively. This information is fundamental for predicting its behavior in chemical reactions and biological systems.
A theoretical study would be required to calculate the specific energy values and visualize the spatial distribution of these orbitals. Such a study would likely employ Density Functional Theory (DFT) methods, which have been successfully used for other complex organic molecules. waters.compharmaffiliates.com
Hypothetical Data Table (for illustrative purposes only, as specific data is not available): This table illustrates the type of data that would be generated from a specific computational study. The values are purely hypothetical.
| Computational Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Maximum Positive MEP | +45 kcal/mol | Potential site for nucleophilic attack. |
| Minimum Negative MEP | -60 kcal/mol | Potential site for electrophilic attack. |
Reaction Mechanism Studies for Biotransformation Pathways
The biotransformation of macrolide antibiotics is a critical area of research, as it determines their fate in the environment and their metabolic pathways in vivo. Studies have shown that macrolides can be degraded by microorganisms through various reactions. nih.gov However, specific computational studies detailing the reaction mechanisms for the biotransformation of this compound are not documented.
Theoretical studies could elucidate potential biotransformation pathways by modeling reactions such as:
Hydroxylation: Introduction of hydroxyl groups at various positions on the macrolactone ring or sugar moieties.
Demethylation: Removal of methyl groups, particularly from the sugar moieties.
Glycosidic Bond Cleavage: The breaking of the bonds linking the sugars to the macrolactone ring.
Computational modeling of these reactions would involve calculating the activation energies and reaction enthalpies to determine the most probable transformation routes. This would provide valuable insights into the potential metabolites and the environmental persistence of this compound.
In Silico Screening and Virtual Library Design for Novel Aza-Macrolide Scaffolds
The scaffold of this compound, as a derivative of the successful azalide class, holds potential for the design of new therapeutic agents. In silico screening and the design of virtual libraries are powerful tools in modern drug discovery to explore vast chemical spaces efficiently. nih.gov
In Silico Screening: Using the known structure of this compound as a starting point, virtual screening techniques could be employed to identify new derivatives with potentially enhanced or novel biological activities. This process involves docking a library of virtual compounds against a biological target, such as the bacterial ribosome, to predict binding affinities and modes.
Virtual Library Design: Computational tools can be used to generate large, diverse libraries of virtual molecules based on the aza-homoerythromycin scaffold. By systematically modifying various functional groups and stereocenters, it is possible to explore the structure-activity relationships (SAR) of this class of compounds. This approach allows for the rational design of new macrolides with improved properties, such as enhanced activity against resistant strains or different therapeutic applications. Researchers have successfully created large virtual libraries of macrolide scaffolds to accelerate drug discovery. nih.govresearchgate.net
While the foundational methodologies for these computational approaches are well-established, their specific application to the this compound scaffold has not been detailed in the available literature. Such a project would represent a novel avenue of research in the quest for new antibiotics.
Future Directions and Advanced Research Avenues for 12 Deoxy α Aza 8α Homoerythromycin a
Exploration of Unconventional Biological Targets and Pathways
While macrolides are well-known for their inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, there is growing evidence of their broader immunomodulatory and anti-inflammatory effects. nih.govnih.govnih.gov Future research on 12-Deoxy-α-Aza-8α-homoerythromycin A should venture beyond the ribosome to identify and characterize novel biological targets.
Investigations could focus on its potential to modulate host-cell signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, which have been shown to be influenced by other macrolides. nih.gov Furthermore, exploring its impact on cellular processes like chemotaxis of neutrophils could reveal non-antibiotic therapeutic applications. nih.gov The unique structural modifications of this aza-macrolide may lead to interactions with unforeseen cellular components, opening up new avenues for therapeutic intervention.
Development of Advanced In Vitro Cellular and Sub-Cellular Models for Mechanistic Elucidation
To unravel the precise mechanisms of action of this compound, sophisticated in vitro models are essential. Moving beyond simple bacterial cultures, the development of co-culture systems that include both bacterial and human cells can provide a more realistic environment to study its dual antibiotic and potential immunomodulatory effects.
Advanced cellular models, such as 3D organoids or specific cell lines representing different tissues, can offer deeper insights into its tissue-specific activities and potential off-target effects. nih.gov At the sub-cellular level, techniques like cryo-electron microscopy could be employed to visualize its interaction with the ribosome in high resolution, potentially revealing subtle differences in binding compared to other macrolides. researchgate.net
| In Vitro Model | Research Focus | Potential Insights |
| Co-culture Systems (Bacterial-Human Cells) | Dual antibiotic and immunomodulatory effects | Elucidation of host-pathogen interaction modulation |
| 3D Organoids | Tissue-specific activities and toxicity | Understanding of compound behavior in a complex biological environment |
| Specific Human Cell Lines (e.g., lung, immune) | Immunomodulatory pathways | Identification of effects on cytokine production and signaling cascades nih.gov |
| Sub-cellular Fractionation with High-Resolution Imaging | Ribosomal binding and other molecular targets | Detailed structural basis of action and identification of novel binding partners researchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A systems-level understanding of the effects of this compound can be achieved through the integration of multi-omics data. frontiersin.orgspringerprofessional.deresearchgate.netnih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data from cells or organisms treated with the compound, researchers can construct a comprehensive picture of its biological impact.
This approach can help identify not only the primary target but also the downstream effects and any compensatory mechanisms that are activated. frontiersin.org For instance, transcriptomic analysis can reveal changes in gene expression related to inflammation or stress responses, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomic studies can uncover shifts in cellular metabolism, providing a functional readout of the compound's activity.
Rational Design of Next-Generation Aza-Macrolides with Enhanced Properties
The structure of this compound can serve as a scaffold for the rational design of new aza-macrolides with improved properties. osti.govnih.govweizmann.ac.ilport.ac.uk By understanding the structure-activity relationships of this and related compounds, medicinal chemists can make targeted modifications to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties. nih.govnih.govnih.gov
| Structural Modification | Potential Enhancement | Rationale |
| Alterations to the 6-O position | Improved antibacterial activity | Studies on related 8a-aza-8a-homoerythromycin A ketolides have shown this position to be crucial for potency. nih.gov |
| Modifications of the C-4" position | Varied biological activity | Manipulation of this position can lead to stereochemically pure series with distinct properties. nih.gov |
| Introduction of novel side chains | Overcoming resistance, novel targets | Can lead to better interaction with the ribosome or engagement with new cellular targets. osti.govnih.gov |
| Hybridization with other antibiotic classes | Broader spectrum of activity | Combining pharmacophores from different classes can result in synergistic effects. |
Investigation into the Biosynthetic Pathways of Related Natural Products and Potential for Engineered Production
While this compound is a semi-synthetic compound, studying the biosynthetic pathways of its parent molecule, erythromycin (B1671065), can offer valuable insights for engineered production of novel macrolides. researchgate.netresearchgate.netmdpi.comsemanticscholar.org The erythromycin biosynthetic gene cluster in Saccharopolyspora erythraea is well-characterized and provides a toolbox for genetic engineering. researchgate.netresearchgate.net
By understanding and manipulating the polyketide synthase (PKS) and other enzymes involved in erythromycin biosynthesis, it may be possible to create novel macrolide backbones. mdpi.comnih.gov This could lead to the development of engineered microorganisms that can produce a diverse range of aza-macrolide precursors, which can then be further modified chemically. This biosynthetic engineering approach offers a sustainable and versatile platform for the discovery and production of new antibiotic candidates. researchgate.net
Q & A
Q. What spectral databases are authoritative for characterizing this compound?
- Methodological Answer : The EPA/NIH Mass Spectral Database (NIST) includes entries for erythromycin derivatives. Cross-reference with published -NMR data from azithromycin analogs to confirm key signals (e.g., anomeric protons of desosamine) .
Ethical and Collaborative Considerations
Q. How can researchers ensure ethical rigor in preclinical toxicity studies?
Q. What collaborative frameworks enhance reproducibility in multi-institutional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
